UDP-alpha-D-GlcNAc3NAcA
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Overview
Description
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid is an UDP-sugar. It derives from an UDP-alpha-D-glucuronic acid. It is a conjugate acid of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate.
Scientific Research Applications
Biosynthesis in Bacterial Pathogens
UDP-alpha-D-GlcNAc3NAcA plays a crucial role in the biosynthesis of specific sugars in respiratory pathogens like Pseudomonas aeruginosa and Bordetella pertussis. It acts as a substrate for specific enzymes (WbpI and WlbD) which are responsible for converting it into UDP-alpha-D-ManNAc3NAcA. This conversion is critical for the formation of the heteropolymeric O-antigen and the band-A trisaccharide in these pathogens, which are key components of their virulence mechanisms (Westman et al., 2007).
Role in Glycosylation Processes
This compound is involved in complex glycosylation processes in cells. For instance, it is a precursor in the formation of UDP-GlcNAc, a nucleotide sugar used in the synthesis of glycoproteins, glycosaminoglycans, glycolipids, and glycoRNA. This process is essential for the proper function and structure of many proteins and cell components (Maruyama et al., 2007).
Enzymatic Functions and Regulation
This compound's enzymatic activity and regulation are subjects of extensive research. Studies have focused on enzymes like uridine diphospho-N-acetylglucosamine:polypeptide beta-N-acetylglucosaminyltransferase, which plays a pivotal role in the modification and regulation of cellular proteins. The enzyme's high affinity for UDP-GlcNAc and its large molecular size suggest complex regulatory mechanisms in the cell (Haltiwanger et al., 1992).
Implications in Metabolic Engineering
In the context of metabolic engineering, this compound is a focal point in the synthesis of various cell wall components and oligosaccharides in bacteria and eukaryotes. Studies on organisms like Lactobacillus casei have revealed multiple regulation points on its biosynthetic pathway, which include enzyme regulation, RNA degradation mechanisms, and product inhibition (Rodríguez-Díaz et al., 2012).
Structural Insights and Drug Targeting
Understanding the structure of enzymes that interact with this compound can aid in drug development, particularly in targeting bacterial infections. The structural similarity of these enzymes to phosphoglycosyl transferases suggests potential targets for antimicrobial drugs, as well as insights into their catalytic mechanisms (Campbell et al., 2000).
Monitoring in Live Cells
Recent advancements include the development of genetically encoded biosensors for monitoring UDP-GlcNAc levels in live cells. These biosensors offer a way to track the dynamics of UDP-GlcNAc, which is crucial for understanding its role in cellular processes related to nutrition, metabolism, and disease (Li et al., 2021).
properties
Molecular Formula |
C19H28N4O18P2 |
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Molecular Weight |
662.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1 |
InChI Key |
GZLIMKLKXDFTJR-LTMKHLKMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
synonyms |
UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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